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Compound of Interest

1-Benzyl-1H-imidazole-2-
Compound Name:
carbaldehyde

Cat. No.: B162289

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the compound 1-
Benzyl-1H-imidazole-2-carbaldehyde, a molecule of interest in medicinal chemistry and
organic synthesis. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR)
spectroscopy, and Mass Spectrometry (MS) data, alongside the experimental protocols for their
acquisition.

Introduction

1-Benzyl-1H-imidazole-2-carbaldehyde (C11H10N20, Molar Mass: 186.21 g/mol ) is a
heterocyclic aldehyde. The imidazole ring is a common scaffold in many pharmaceutical
compounds, and the presence of the benzyl and carbaldehyde functionalities offers multiple
sites for further chemical modification, making it a valuable building block in drug discovery and
development. Accurate spectral characterization is crucial for confirming the identity and purity
of this compound. This guide summarizes the available and predicted spectral data to aid
researchers in their work.

Mass Spectrometry (MS)

Mass spectrometry of 1-Benzyl-1H-imidazole-2-carbaldehyde provides key information about
its molecular weight and fragmentation pattern. The molecular ion peak confirms the
compound's mass.
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Table 1: Mass Spectrometry Data

Analysis Type Key Peaks (m/z) Interpretation

[M]+ (Molecular lon), [M-
186, 157,91 CHOJl+, [C7H7]+ (Tropylium

ion)

Gas Chromatography-Mass
Spectrometry (GC-MS)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR
spectrum of 1-Benzyl-1H-imidazole-2-carbaldehyde is characterized by the stretching
frequencies of the aldehyde group, the aromatic rings, and the imidazole moiety.

Table 2: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm~—?) Intensity Assignment
~3100-3000 Medium Aromatic C-H Stretch
Aldehyde C-H Stretch (Fermi
~2850, ~2750 Weak
doublet)
~1705 Strong C=0 Stretch (Aldehyde)
~1600, ~1495, ~1455 Medium-Weak Aromatic C=C Stretch
~1500-1400 Medium Imidazole Ring Stretch

Note: These are predicted values based on typical frequencies for the functional groups

present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
the molecule.

'H NMR Spectroscopy
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Proton NMR indicates the number of different types of protons and their neighboring
environments.

Table 3: Predicted *H NMR Data

Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

Aldehyde proton (-
~9.8 S 1H yaep (

CHO)

Aromatic (Phenyl &
~75-7.2 m 7H _

Imidazole)

Benzyl protons (-
~5.4 s oH ylp (

CHz2-)

Note: These are predicted chemical shifts. The aromatic region is expected to be a complex
multiplet.

3C NMR Spectroscopy

Carbon NMR shows the number of different types of carbon atoms in the molecule.

Table 4: Predicted 3C NMR Data

Chemical Shift (6, ppm) Assighment

~185 Aldehyde Carbonyl (C=0)
~145 Imidazole C2

~135 Phenyl C (quaternary)
~129 - 127 Phenyl & Imidazole CH
~50 Benzyl Carbon (-CHz-)

Note: These are predicted values based on typical chemical shifts for the respective carbon
types.
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Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above.

Mass Spectrometry Protocol

Sample Preparation: A dilute solution of 1-Benzyl-1H-imidazole-2-carbaldehyde is
prepared in a volatile organic solvent such as methanol or acetonitrile.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for
separation, is used.

lonization: Electron ionization (El) is a common method for this type of molecule.

Analysis: The instrument is set to scan a mass-to-charge (m/z) range that includes the
molecular weight of the compound (e.g., 50-300 amu).

Data Acquisition: The resulting mass spectrum is recorded, showing the relative abundance
of different fragment ions.

Infrared (IR) Spectroscopy Protocol

Sample Preparation: For a solid sample, a small amount is dissolved in a volatile solvent
(e.g., dichloromethane), and a drop of the solution is placed on a salt plate (NaCl or KBr).
The solvent is allowed to evaporate, leaving a thin film of the compound. Alternatively, a KBr
pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Background Scan: A background spectrum of the empty sample holder (or the salt plate) is
recorded.

Sample Scan: The prepared sample is placed in the spectrometer, and the spectrum is
recorded.

Data Processing: The instrument's software automatically subtracts the background
spectrum to produce the final IR spectrum of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol

o Sample Preparation: Approximately 5-10 mg of the compound for *H NMR (or 20-50 mg for
13C NMR) is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs, DMSO-ds) in
an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be
added if not already present in the solvent.

 Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

» Shimming: The magnetic field homogeneity is optimized by a process called shimming to
obtain sharp spectral lines.

o Data Acquisition: The appropriate NMR experiment (e.g., H, 13C, COSY, HSQC) is selected
and run. The number of scans is adjusted to achieve a good signal-to-noise ratio.

» Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to
produce the NMR spectrum. The spectrum is then phased, baseline corrected, and
referenced to the TMS signal (0 ppm).

Synthesis Workflow

A common method for the synthesis of 1-Benzyl-1H-imidazole-2-carbaldehyde involves the
N-benzylation of an appropriate imidazole precursor. The following diagram illustrates a logical
workflow for such a synthesis.
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Synthesis of 1-Benzyl-1H-imidazole-2-carbaldehyde

Starting Materials Reaction Conditions

Imidazole-2-carbaldehyde Benzyl Bromide Potassium Carbonate DMF (Solvent) 0 °C to Room Temp.
Solvent Temp.
MMM

Crude Product

Workup & Purification

Aqueous Workup

Y

Column Chromatography

Final iroduct

1-Benzyl-1H-imidazole-2-carbaldehyde

Click to download full resolution via product page
Caption: Synthetic pathway for 1-Benzyl-1H-imidazole-2-carbaldehyde.

« To cite this document: BenchChem. [Spectral Data Analysis of 1-Benzyl-1H-imidazole-2-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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